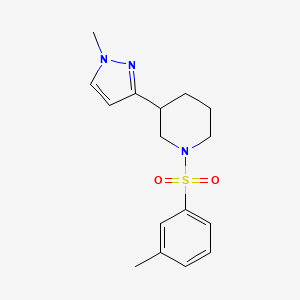

3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-13-5-3-7-15(11-13)22(20,21)19-9-4-6-14(12-19)16-8-10-18(2)17-16/h3,5,7-8,10-11,14H,4,6,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUSVRYJXXBCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Methylation of the Pyrazole: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine or by the cyclization of a suitable precursor.

Sulfonylation: The piperidine ring is then sulfonylated with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 3-methylbenzenesulfonyl group exhibits reactivity typical of sulfonamides, enabling nucleophilic substitution under controlled conditions.

Key Reactions:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding 3-methylbenzenesulfonic acid and the corresponding piperidine-pyrazole amine (e.g., 3-(1-methylpyrazol-3-yl)piperidine) . Reaction conditions include:

-

Acidic : HCl (6M), reflux, 12 hours.

-

Basic : NaOH (2M), 80°C, 6 hours.

-

-

Amination : Reacts with primary amines (e.g., methylamine) to form substituted sulfonamides. For example, treatment with methylamine in THF at 60°C produces -methyl-3-methylbenzenesulfonamide derivatives .

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions.

Observed Reactions:

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively nitrate the pyrazole ring at the 4-position due to electron-donating effects of the methyl group .

-

Cycloaddition : Under microwave irradiation, the pyrazole engages in [3+2] cycloadditions with dipolarophiles like acrylonitrile, forming fused pyrazolo-piperidine systems .

Piperidine Ring Modifications

The piperidine nitrogen’s lone pair allows alkylation, acylation, and ring-opening reactions.

Documented Transformations:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form -alkylated derivatives.

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the piperidine ring, producing linear amines .

Oxidation:

-

Sulfonyl Group : Resistant to oxidation under mild conditions but decomposes at >

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Inhibition of Protein-Protein Interactions : Studies have shown that 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine can disrupt critical protein-protein interactions (PPIs) involved in various cellular processes. For instance, it has been investigated for its ability to inhibit the BCL6 protein, which plays a crucial role in cancer cell survival .

- Antitumor Activity : The compound has demonstrated potential as an antitumor agent by targeting specific pathways involved in tumor growth. Its mechanism includes the modulation of signaling pathways that are often dysregulated in cancer cells .

Therapeutic Applications

The applications of this compound extend to several therapeutic areas:

- Cancer Therapy : Due to its ability to inhibit oncogenic proteins, this compound is being explored as a candidate for cancer treatment. Preclinical studies have reported promising results in reducing tumor size and improving survival rates in animal models .

- Anti-inflammatory Properties : There is evidence suggesting that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The modulation of inflammatory mediators through the inhibition of specific signaling pathways has been observed .

Case Study 1: Inhibition of BCL6

A study published in Nature Communications investigated the role of this compound in inhibiting BCL6 function. The research highlighted how the compound disrupted the interaction between BCL6 and its co-repressors, leading to decreased expression of target genes associated with cell proliferation and survival. The findings suggest that targeting BCL6 with this compound could be a viable strategy in treating certain types of lymphomas .

Case Study 2: Antitumor Efficacy

In another study, the efficacy of this compound was evaluated in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against multiple cancer types. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs from the evidence:

Key Observations:

- Substituent Effects : The target’s 3-methylbenzenesulfonyl group is bulkier and more lipophilic than the trimethylpyrazole sulfonyl group in , which may influence membrane permeability and binding interactions. The pentafluorophenyl ester in is electron-deficient, making it reactive in cross-coupling reactions.

Structural Characterization

Crystallographic analysis using programs like SHELXL is critical for determining bond lengths, angles, and conformation.

Biological Activity

3-(1-Methyl-1H-pyrazol-3-yl)-1-(3-methylbenzenesulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole and a benzenesulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 280.35 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general procedure includes the formation of the piperidine core, followed by the introduction of the pyrazole and sulfonyl groups through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 3-phenylpiperidine have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest that modifications at the piperidine position can enhance antibacterial efficacy.

| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |

|---|---|---|

| 3a | 4 | >100 |

| 3g | >100 | >100 |

| Ciprofloxacin | 0.5 | 0.8 |

Antiviral Activity

In vitro studies have evaluated the antiviral potential of related compounds against viruses such as HIV-1 and HSV-1. For example, derivatives similar to our target compound have shown moderate protection against CVB-2 and HSV-1, indicating that structural modifications can influence antiviral potency .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, showing that they can scavenge free radicals effectively. This suggests that this compound may also possess neuroprotective effects due to its ability to mitigate oxidative stress .

Case Studies

Case Study 1: Antiviral Screening

A study involving a series of piperidine derivatives found that certain modifications led to increased activity against HIV-1, with some compounds exhibiting EC50 values below 10 μM, indicating potent antiviral properties .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several piperidine derivatives were synthesized and tested against a panel of bacterial pathogens. The results indicated that compounds with specific substituents on the piperidine ring exhibited significant antibacterial activity, supporting the hypothesis that structural diversity can enhance biological activity .

Q & A

Q. What are the key synthetic routes and challenges for synthesizing this compound?

The compound can be synthesized via multi-step reactions, including coupling reactions (e.g., Suzuki-Miyaura for pyrazole incorporation) and sulfonylation of the piperidine core. Challenges include regioselectivity in pyrazole functionalization and purification of intermediates. Techniques like thin-layer chromatography (TLC) and column chromatography are critical for monitoring and isolating intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts .

Q. How is the compound structurally characterized to confirm purity and identity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography or density functional theory (DFT) calculations can resolve bond lengths (e.g., C-N ≈ 1.34 Å, C-C ≈ 1.40 Å in heterocycles) and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (-SO₂) and pyrazole rings .

Q. What biological targets are relevant for initial screening of this compound?

Priority targets include enzymes (e.g., kinases, proteases) and G-protein-coupled receptors (GPCRs) due to the compound’s sulfonyl and piperidine motifs. In vitro assays (e.g., fluorescence polarization for binding affinity) and molecular docking can predict interactions. For example, sulfonamide groups often inhibit carbonic anhydrases, while pyrazole derivatives modulate neurotransmitter receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic variation of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (DMF for polar intermediates), and temperatures (60–80°C for sulfonylation) enhances efficiency. Design of Experiments (DoE) methodologies can identify critical parameters. For example, sodium hydride as a base in sulfonylation improves electrophilic reactivity .

Q. How can structure-activity relationships (SAR) be analyzed to guide molecular modifications?

Compare analogs with structural variations:

- Trifluoromethyl vs. methyl groups on piperidine: Impacts lipophilicity and target binding (e.g., logP changes by ~0.5 units).

- Pyrazole substitution patterns : 1-Methyl vs. 1,3-dimethyl alters steric hindrance and π-π stacking with aromatic residues in enzymes. Data from competitive binding assays and computational docking (e.g., AutoDock Vina) quantify these effects .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

Contradictions may arise from assay conditions (e.g., pH, redox potential) or compound stability. Validate using orthogonal methods:

- Surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) for binding kinetics.

- Stability studies (HPLC-MS) under physiological buffers (e.g., PBS at 37°C) to rule out degradation .

Q. What computational methods predict the compound’s mechanism of action and metabolic fate?

- DFT calculations model transition states for sulfonamide hydrolysis or pyrazole ring oxidation.

- Molecular dynamics (MD) simulations assess target binding durability (e.g., RMSD < 2 Å over 100 ns).

- ADMET prediction tools (e.g., SwissADME) estimate metabolic pathways, highlighting cytochrome P450 interactions .

Q. How to assess the compound’s stability under storage and experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS detect degradation products (e.g., sulfonic acid derivatives). Solid-state analysis (PXRD) identifies polymorphic changes. For solution stability, monitor UV-Vis absorbance shifts in DMSO/PBS mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.